2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide

Beschreibung

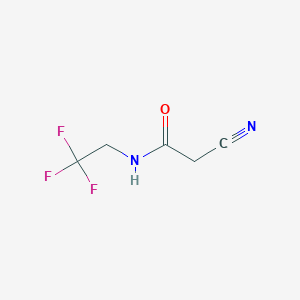

2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide (CAS: 566926-30-5) is a fluorinated acetamide derivative with the molecular formula C₅H₅F₃N₂O and a molecular weight of 166.10 g/mol . Structurally, it features a cyano (-CN) group at the α-position of the acetamide backbone and a 2,2,2-trifluoroethyl (-CF₃CH₂) substituent on the nitrogen atom. This compound is stored under dry conditions at room temperature and carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Eigenschaften

IUPAC Name |

2-cyano-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-4(11)1-2-9/h1,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHQVIBWTQQOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with cyanoacetic acid or its derivatives. One common method includes:

Starting Materials: 2,2,2-Trifluoroethylamine and cyanoacetic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Procedure: The cyanoacetic acid is first converted to its acid chloride, which then reacts with 2,2,2-trifluoroethylamine to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.

Reduction: Reduction of the cyano group can lead to the formation of primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted amides.

Hydrolysis: Acetic acid derivatives and amines.

Reduction: Primary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Compounds

2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide is utilized as an organic building block in the synthesis of various pharmaceutical products. Its high purity is crucial for successful synthesis steps, particularly in the preparation of active pharmaceutical ingredients (APIs). For example, it has been involved in the stereoselective N-acetylation of racemic α-aminonitriles using lipase catalysis, demonstrating its role in producing enantiomerically pure compounds essential for drug development .

1.2 Inhibition of Metabolic Diseases

The compound has been investigated for its potential in treating metabolic diseases through the inhibition of malonyl-CoA decarboxylase (MCD). MCD plays a critical role in regulating fatty acid metabolism and energy homeostasis. Compounds similar to this compound have shown promise in managing conditions such as obesity, diabetes, and cardiovascular diseases by modulating malonyl-CoA levels .

Agricultural Applications

2.1 Acaricidal Activity

Recent studies have highlighted the efficacy of derivatives of this compound against agricultural pests. For instance, novel phenyl trifluoroethyl thioether derivatives were synthesized and tested for acaricidal activity against carmine spider mites (Tetranychus cinnabarinus). These compounds exhibited moderate to excellent acaricidal activity with median lethal concentrations significantly lower than conventional pesticides .

| Compound | Median Lethal Concentration (mg/L) |

|---|---|

| 25b | 0.683 |

| 26b | 2.448 |

| Bifenazate | 7.519 |

Industrial Applications

3.1 Chemical Intermediate

In industrial settings, this compound serves as a lab-grade chemical used for various applications including the production of specialty chemicals and agrochemicals. Its stability and reactivity make it a valuable intermediate in synthetic pathways leading to complex molecules .

Case Studies

4.1 Case Study on Pharmaceutical Development

A study focused on the use of this compound in synthesizing a new class of anti-cancer agents demonstrated its effectiveness as a precursor for compounds targeting specific cancer pathways. The synthesis involved multiple steps where the compound acted as a key intermediate that facilitated the formation of biologically active molecules with enhanced efficacy against cancer cell lines .

4.2 Case Study on Agricultural Efficacy

In agricultural research, derivatives of this compound were tested for their ability to control pest populations effectively. The results indicated that these compounds not only reduced pest mortality but also had minimal impact on beneficial insects, showcasing their potential as environmentally friendly alternatives to traditional pesticides .

Wirkmechanismus

The mechanism by which 2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide exerts its effects depends on its application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

Receptor Modulation: It can interact with biological receptors, altering their conformation and activity, which is crucial in drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Substituent Effects: The cyano group in this compound enhances electrophilicity, making it reactive in nucleophilic addition reactions. In contrast, chloro analogs (e.g., 2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide) are more prone to substitution reactions . Fluorinated substituents (e.g., -CF₃CH₂ in the parent compound vs. -CF₃C₆H₄ in 2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide) influence lipophilicity and metabolic stability. Fluorine’s strong electron-withdrawing nature increases resistance to enzymatic degradation .

Biological Activity: Heterocyclic derivatives like 2-Cyano-N-(thiazol-2-yl)acetamide (2a) exhibit antitumor properties, likely due to thiazole’s ability to mimic endogenous biomolecules . N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide is prioritized in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity .

Synthetic Routes: The parent compound is synthesized via ethanol-mediated condensation with piperidine catalysis at 0–5°C . Chloroacetamide analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) are often prepared via C-amidoalkylation of aromatics, leveraging chloro groups for further functionalization .

Physicochemical Properties

| Property | This compound | 2-Cyano-N-cyclohexyl-acetamide | N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| LogD (pH 5.5) | Not available | Not available | ~1.5 (estimated) |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

Calculated properties (e.g., LogD) are inferred from structural analogs .

Research Findings

- Bioactivity: Derivatives with heterocyclic substituents (e.g., thiazole, oxazole) show enhanced antitumor activity compared to aliphatic analogs, as seen in studies on 2-Cyano-N-(thiazol-2-yl)acetamide .

- Agrochemical Potential: Chloroacetamide derivatives like 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide are widely used as herbicides, suggesting that the parent compound’s chloro analogs may have similar applications .

- Toxicity : The parent compound’s hazard profile (H302, H315, H319) is less severe than that of highly halogenated analogs like 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide, which may pose greater environmental risks .

Biologische Aktivität

2-Cyano-N-(2,2,2-trifluoroethyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C5H6F3N3O

- Molecular Weight : 179.12 g/mol

- IUPAC Name : 2-Cyano-N-(2,2,2-trifluoroethyl)acetamide

The trifluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

Research indicates that compounds containing trifluoroethyl groups often exhibit unique biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It could influence pathways related to inflammation and immune responses by interacting with cytokine receptors.

- Antiviral Properties : Similar compounds have shown antiviral activity, suggesting potential efficacy against viral infections.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies. Below are key findings regarding its therapeutic potential:

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound:

- Antiviral Efficacy Study :

- Anti-inflammatory Effects :

- Anticancer Activity :

Safety Profile

The safety profile of this compound has been evaluated through subacute toxicity studies in animal models. Findings indicated that at doses up to 40 mg/kg administered orally for three consecutive days, there were no observable adverse effects or significant changes in biochemical markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.